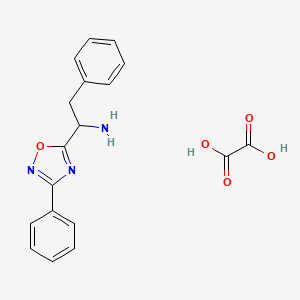
1-氨基-3-(2,2-二甲基丙基)环丁烷-1-羧酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503203-21-0 . It has a molecular weight of 221.73 . The IUPAC name for this compound is 1-amino-3-neopentylcyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride (EN300-27147300), focusing on six unique fields:
Pharmaceutical Development
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is being explored for its potential as a building block in the synthesis of novel pharmaceutical compounds. Its unique cyclobutane structure can be utilized to create new drugs with improved efficacy and reduced side effects. Researchers are particularly interested in its application in developing treatments for neurological disorders and metabolic diseases .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its stable cyclobutane ring and functional groups make it a versatile precursor for synthesizing complex molecules. It is used in the production of various fine chemicals, agrochemicals, and specialty materials .
Material Science
In material science, 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is investigated for its potential to create novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Biochemical Research
The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its distinct structure allows researchers to probe the active sites of enzymes and understand the mechanisms of enzyme catalysis. This can lead to the development of enzyme inhibitors or activators for therapeutic purposes .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a scaffold for designing new drugs. Its rigid cyclobutane ring provides a stable framework for attaching various functional groups, enabling the creation of molecules with specific biological activities. This approach is used to develop new treatments for cancer, infectious diseases, and inflammatory conditions .
Agricultural Chemistry
1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is also studied for its applications in agricultural chemistry. It can be used to synthesize new agrochemicals, such as herbicides, insecticides, and fungicides. These compounds can help improve crop yields and protect plants from pests and diseases .
安全和危害
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNIKBHFLISYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

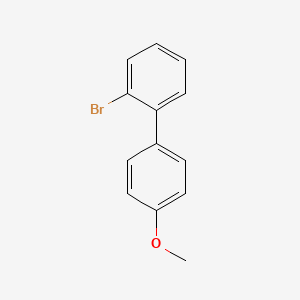

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)
![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)
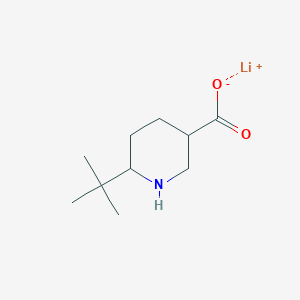
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
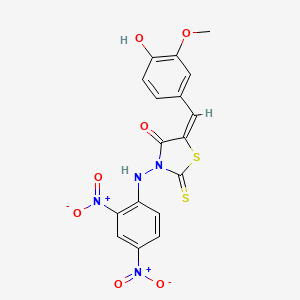
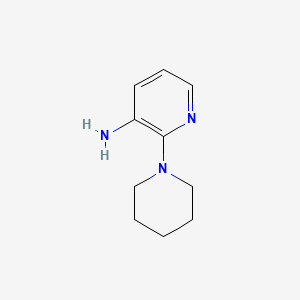
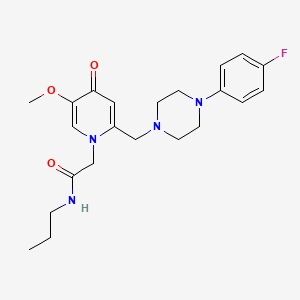
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
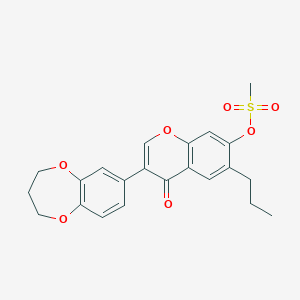
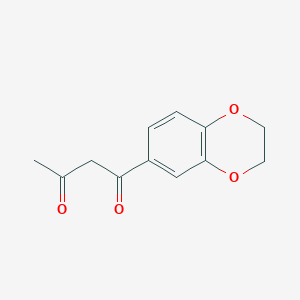
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)
